molecular formula C21H21NO3S B8044681 3-[(N-benzyl-3-methylanilino)methyl]benzenesulfonic acid

3-[(N-benzyl-3-methylanilino)methyl]benzenesulfonic acid

Cat. No.: B8044681
M. Wt: 367.5 g/mol
InChI Key: KFDSRYXUMBHWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(N-benzyl-3-methylanilino)methyl]benzenesulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a benzenesulfonic acid group attached to a benzyl-3-methylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(N-benzyl-3-methylanilino)methyl]benzenesulfonic acid typically involves multi-step organic reactions. One common approach is the sulfonation of benzene derivatives using concentrated sulfuric acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, where benzene derivatives are treated with sulfuric acid under optimized conditions. The process may also include purification steps to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

3-[(N-benzyl-3-methylanilino)methyl]benzenesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[(N-benzyl-3-methylanilino)methyl]benzenesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(N-benzyl-3-methylanilino)methyl]benzenesulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzyl-3-methylanilino moiety may also play a role in the compound’s biological activity, potentially interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-benzylaniline-3’-sulfonic acid
  • N-benzyl-N-ethylaniline-3’-sulfonic acid
  • N-ethyl-N-(3’-sulfonbenzyl)aniline

Uniqueness

3-[(N-benzyl-3-methylanilino)methyl]benzenesulfonic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(N-benzyl-3-methylanilino)methyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-17-7-5-11-20(13-17)22(15-18-8-3-2-4-9-18)16-19-10-6-12-21(14-19)26(23,24)25/h2-14H,15-16H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDSRYXUMBHWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC(=CC=C3)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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